molecular formula C6H10ClF2N3 B2815048 1-[1-(Difluoromethyl)-1{h}-pyrazol-3-yl]-{n}-methylmethanamine hydrochloride CAS No. 1432031-96-3

1-[1-(Difluoromethyl)-1{h}-pyrazol-3-yl]-{n}-methylmethanamine hydrochloride

Cat. No.: B2815048
CAS No.: 1432031-96-3
M. Wt: 197.61
InChI Key: KNLWHHNLCTXFRP-UHFFFAOYSA-N
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Description

1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine hydrochloride is a chemical compound with the molecular formula C6H9F2N3Cl. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine hydrochloride typically involves the following steps:

  • Difluoromethylation: The starting material, 1H-pyrazol-3-ylmethanamine, undergoes difluoromethylation to introduce the difluoromethyl group.

  • Methylation: The difluoromethylated pyrazole is then methylated to introduce the N-methyl group.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can occur at different positions on the pyrazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Different substituted derivatives of the pyrazole ring.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to understand the role of pyrazole derivatives in biological systems.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine hydrochloride is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives. Similar compounds include:

  • 1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-methylmethanamine hydrochloride: A structural isomer with a different position of the difluoromethyl group.

  • 1-(1H-pyrazol-3-yl)-N-methylmethanamine hydrochloride: A related compound without the difluoromethyl group.

These compounds differ in their chemical reactivity and biological activity, making 1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine hydrochloride a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.ClH/c1-9-4-5-2-3-11(10-5)6(7)8;/h2-3,6,9H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLWHHNLCTXFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C=C1)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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